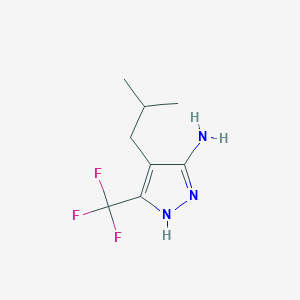
2-(3,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is a phenolic compound characterized by the presence of hydroxyl groups attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-hydroxyaniline in the presence of an acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage.
Industry: Utilized in the formulation of antioxidants for food preservation and cosmetic products.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are related to the reduction of oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dihydroxyphenyl)ethanol: Another phenolic compound with antioxidant properties.
4-Hydroxyphenylacetic acid: Known for its anti-inflammatory and antioxidant effects.
3,4-Dihydroxybenzaldehyde: A precursor in the synthesis of various phenolic compounds.
Uniqueness
2-(3,4-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide is unique due to its specific combination of hydroxyl groups and aromatic rings, which confer distinct antioxidant properties and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H13NO4/c16-11-4-2-10(3-5-11)15-14(19)8-9-1-6-12(17)13(18)7-9/h1-7,16-18H,8H2,(H,15,19) |
Clave InChI |
CJKBBYSDMKFUGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC2=CC(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


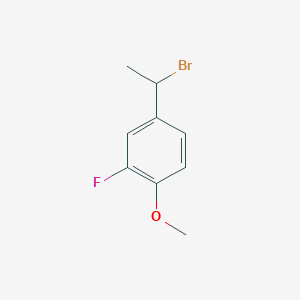
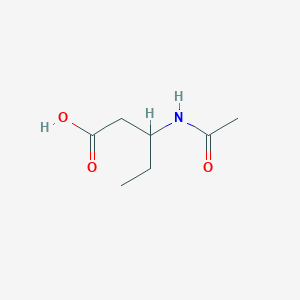
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)
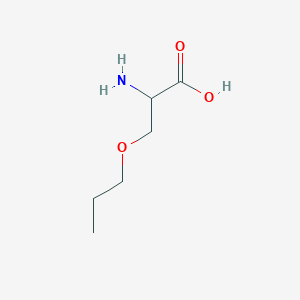
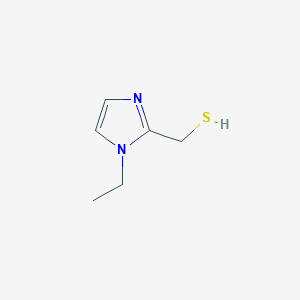
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
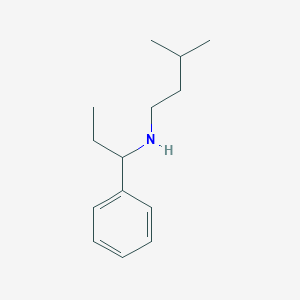
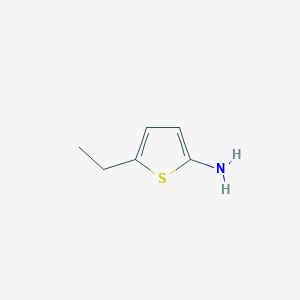
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
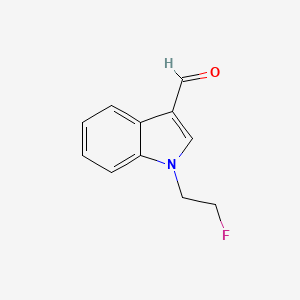
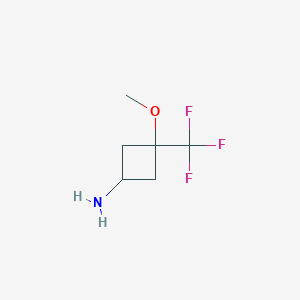
![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
